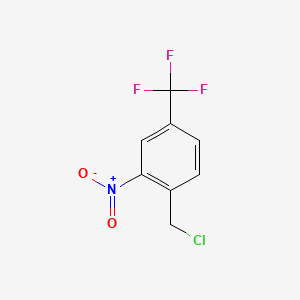

2-Nitro-4-(trifluoromethyl)benzyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c9-4-5-1-2-6(8(10,11)12)3-7(5)13(14)15/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFRBTUSUAFGOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379694 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225656-59-7 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 225656-59-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Nitro-4-(trifluoromethyl)benzyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethyl)benzyl chloride is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular structure, featuring both a nitro and a trifluoromethyl group, imparts distinct electronic properties that make it a versatile building block for the synthesis of novel compounds. This technical guide provides a comprehensive overview of the known physical properties of this compound, along with a detailed experimental protocol for its synthesis.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. The following table summarizes the key physical data available for this compound.

| Property | Value | Source |

| CAS Number | 225656-59-7 | [1] |

| Molecular Formula | C₈H₅ClF₃NO₂ | [1] |

| Molecular Weight | 239.58 g/mol | [2] |

| Melting Point | 42-45 °C | N/A |

| Boiling Point | Not experimentally determined | N/A |

| Density | Not experimentally determined | N/A |

| Solubility | Insoluble in water.[3] Soluble in organic solvents like dichloromethane. | [4] |

| Physical State | Solid (predicted) | [2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the chlorination of the corresponding benzyl alcohol, 2-Nitro-4-(trifluoromethyl)benzyl alcohol, using thionyl chloride. This reaction proceeds via a nucleophilic substitution mechanism.

Reaction:

2-Nitro-4-(trifluoromethyl)benzyl alcohol + SOCl₂ → this compound + SO₂ + HCl

Detailed Experimental Protocol:

-

Materials:

-

2-Nitro-4-(trifluoromethyl)benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Nitro-4-(trifluoromethyl)benzyl alcohol in anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) to the solution.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the general workflow for the synthesis of this compound from its corresponding benzyl alcohol.

References

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzyl chloride (CAS No. 225656-59-7)

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 2-Nitro-4-(trifluoromethyl)benzyl chloride, a key chemical intermediate in organic synthesis and drug discovery. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and typical reactions, and discusses its applications in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a substituted aromatic compound containing a benzyl chloride moiety with both a nitro and a trifluoromethyl group attached to the benzene ring. These electron-withdrawing groups significantly influence the reactivity of the benzylic chloride, making it a valuable reagent in various chemical transformations.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 225656-59-7 | Internal |

| Molecular Formula | C₈H₅ClF₃NO₂ | [1] |

| Molecular Weight | 239.58 g/mol | [1] |

| Physical State | Solid (predicted) | [1] |

| XLogP3 | 3.0 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: free-radical chlorination of the corresponding toluene derivative or chlorination of the corresponding benzyl alcohol.

Experimental Protocol: Synthesis from 2-Nitro-4-(trifluoromethyl)benzyl Alcohol

A common and effective method for the synthesis of benzyl chlorides from their corresponding alcohols is through treatment with thionyl chloride (SOCl₂).

General Procedure:

To a stirred solution of 2-Nitro-4-(trifluoromethyl)benzyl alcohol (10 mmol) in anhydrous dichloromethane (CH₂Cl₂) (20 mL) at 0°C, a catalytic amount of N,N-dimethylformamide (DMF) (20 µL) is added. Thionyl chloride (12 mmol) is then added dropwise to the cooled solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction mixture is carefully poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL) to quench the excess thionyl chloride. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with water (20 mL) and brine (20 mL), then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.[2]

Reactivity and Applications in Drug Development

The presence of the electron-withdrawing nitro and trifluoromethyl groups makes the benzylic carbon of this compound highly electrophilic and susceptible to nucleophilic substitution reactions. This enhanced reactivity makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutically active compounds.

Benzylic halides are known to undergo nucleophilic substitution reactions readily, proceeding through either an Sₙ1 or Sₙ2 mechanism depending on the substitution at the benzylic carbon and the reaction conditions. For primary benzylic halides like this compound, the Sₙ2 pathway is typically favored.

Role in the Synthesis of Bioactive Molecules

The 2-nitro-4-(trifluoromethyl)phenyl moiety is found in various bioactive molecules. For instance, 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione has been investigated for the treatment of tyrosinemia, highlighting the pharmaceutical relevance of this substitution pattern.[3][4] The title compound serves as a key intermediate for introducing this pharmacophore into a target molecule.

A general application involves the reaction of this compound with various nucleophiles (e.g., amines, phenols, thiols, carbanions) to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data and References for Similar Compounds

| Data Type | Predicted Chemical Shifts / Key Features | Reference Compounds | Source |

| ¹H NMR | Aromatic protons (δ 7.5-8.5 ppm), Methylene protons (-CH₂Cl) (δ ~4.5-5.0 ppm) | 4-(Trifluoromethyl)benzyl methanesulfonate, 1-nitro-4-(trifluoromethyl)benzene | [5][6] |

| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), CF₃ (quartet, J≈30 Hz), -CH₂Cl (δ ~45 ppm) | 4-(Trifluoromethyl)benzonitrile, 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride | [5][7] |

| IR | C-Cl stretch, Ar-NO₂ stretches, C-F stretches | N/A | N/A |

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | 225656-59-7 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. EP0591275B1 - Use of 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione in the treatment of tyrosinaemia and pharmaceutical compositions - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. spectrabase.com [spectrabase.com]

2-Nitro-4-(trifluoromethyl)benzyl chloride molecular weight

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its chemical and physical properties, safety information, and a representative synthetic protocol. This guide is intended for professionals in research, chemical synthesis, and drug development who require detailed technical information on this compound.

Chemical Properties and Data

This compound is a substituted benzyl halide. The presence of both a nitro (NO₂) group and a trifluoromethyl (CF₃) group on the benzene ring significantly influences its chemical properties. These strongly electron-withdrawing groups have a profound effect on the reactivity of the benzylic chloride, making it a valuable reagent in organic synthesis.[1]

All quantitative data for this compound is summarized in the table below. Please note that some physical properties are predicted values from computational models.

| Property | Value | Reference / Notes |

| Molecular Weight | 239.58 g/mol | [1] |

| Molecular Formula | C₈H₅ClF₃NO₂ | [1] |

| CAS Number | 225656-59-7 | |

| Synonyms | 1-(Chloromethyl)-2-nitro-4-(trifluoromethyl)benzene | |

| Physical State | Solid (Predicted) | [1] |

| Boiling Point | 264.1 ± 35.0 °C (Predicted) | [2] |

| Density | 1.474 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H314: Causes severe skin burns and eye damage.[3]

-

H318: Causes serious eye damage.[2]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3]

GHS Pictograms:

-

GHS05 (Corrosion)

-

GHS07 (Exclamation Mark)

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

Role in Chemical Synthesis

Benzyl chlorides are frequently used as chemical intermediates in the manufacturing of various products, including dyes and pharmaceuticals.[5] The trifluoromethyl group is of significant interest in medicinal chemistry as its incorporation into molecules can alter properties such as lipophilicity, metabolic stability, and binding affinity. Trifluoromethylated building blocks are therefore crucial in modern drug design.

The compound this compound serves as a versatile building block. The benzylic chloride is a reactive site for nucleophilic substitution, allowing for the introduction of the 2-nitro-4-(trifluoromethyl)benzyl moiety into a target molecule. The nitro group can be subsequently reduced to an amine, providing a handle for further chemical transformations.

Below is a diagram illustrating a general workflow for the synthesis of a benzyl chloride from a benzyl alcohol, a common preparative route for such compounds.

Caption: General workflow for the synthesis of a substituted benzyl chloride.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound from its corresponding alcohol. This protocol is based on general procedures for the chlorination of benzyl alcohols.

Objective: To synthesize this compound via chlorination of 2-Nitro-4-(trifluoromethyl)benzyl alcohol.

Materials:

-

2-Nitro-4-(trifluoromethyl)benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Standard glassware for workup

Procedure:

-

Reaction Setup: To a stirring solution of 2-Nitro-4-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask, add a catalytic amount of N,N-dimethylformamide (e.g., a few drops).

-

Cooling: Cool the mixture to 0°C using an ice bath.

-

Addition of Reagent: Add thionyl chloride (1.2 eq) dropwise to the stirring solution at 0°C using a dropping funnel.[6]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting benzyl alcohol.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride.

-

Purification (if necessary): The crude product can be purified by crystallization or silica gel column chromatography to yield the final product, this compound.

Safety Note: This reaction should be performed in a well-ventilated fume hood as it involves corrosive thionyl chloride and releases HCl gas. Appropriate PPE, including gloves, lab coat, and safety goggles, must be worn at all times.

References

An In-Depth Technical Guide on the Spectral Data of 2-Nitro-4-(trifluoromethyl)benzyl chloride

This technical guide provides a detailed overview of the expected spectral characteristics of 2-Nitro-4-(trifluoromethyl)benzyl chloride. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data and analysis based on the spectral data of structurally similar molecules. This information is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: 1-(Chloromethyl)-2-nitro-4-(trifluoromethyl)benzene

-

Molecular Formula: C₈H₅ClF₃NO₂[1]

-

Molecular Weight: 239.58 g/mol [1]

-

CAS Number: 225656-59-7

The presence of a nitro group (NO₂) and a trifluoromethyl (CF₃) group, both strong electron-withdrawing groups, significantly influences the electronic environment of the aromatic ring and the reactivity of the benzylic chloride.[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of NMR, IR, and MS spectroscopy and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | d | 1H | Ar-H (H-3) |

| ~7.8 - 8.0 | dd | 1H | Ar-H (H-5) |

| ~7.6 - 7.8 | d | 1H | Ar-H (H-6) |

| ~4.8 - 5.0 | s | 2H | -CH₂Cl |

Note: The predicted chemical shifts are in ppm downfield from TMS in a solvent like CDCl₃. The aromatic protons' splitting patterns (d = doublet, dd = doublet of doublets) and coupling constants would provide definitive assignments.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~148 - 150 | C-NO₂ |

| ~135 - 138 | C-CH₂Cl |

| ~132 - 134 (q) | C-CF₃ |

| ~130 - 132 | Ar-CH |

| ~128 - 130 | Ar-CH |

| ~125 - 127 (q) | Ar-CH |

| ~122 - 124 (q) | CF₃ |

| ~45 - 47 | -CH₂Cl |

Note: The carbon attached to the CF₃ group and the CF₃ carbon itself will appear as quartets (q) due to C-F coupling.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3100 - 3000 | Aromatic C-H stretch |

| 1520 - 1540 | Asymmetric NO₂ stretch |

| 1340 - 1360 | Symmetric NO₂ stretch |

| 1300 - 1100 | C-F stretches (strong) |

| 800 - 900 | C-H out-of-plane bending |

| 700 - 800 | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 239/241 | Molecular ion peak (M⁺) with characteristic 3:1 isotopic pattern for chlorine. |

| 204 | [M - Cl]⁺ |

| 193 | [M - NO₂]⁺ |

| 174 | [M - Cl - NO]⁺ |

| 126 | [C₇H₄F₃]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

-

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is recommended.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard (TMS at 0 ppm).

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

3.3 Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, most commonly Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The mass spectrum is plotted as relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

Caption: Workflow for Spectral Analysis.

This guide provides a foundational understanding of the expected spectral properties of this compound and the methodologies to acquire such data. For definitive structural confirmation, comparison with an authenticated reference standard is recommended.

References

Safety and Handling of 2-Nitro-4-(trifluoromethyl)benzyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Nitro-4-(trifluoromethyl)benzyl chloride (CAS No. 225656-59-7). The information herein is intended to support laboratory safety protocols and ensure the well-being of personnel working with this compound. Adherence to these guidelines is critical due to the hazardous nature of the substance.

Chemical Identification and Properties

This compound is a chemical intermediate used in laboratory research.[1] While specific quantitative physical and chemical properties are not fully detailed in available safety data sheets, its primary use is as a laboratory chemical.[1]

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 225656-59-7 |

| Molecular Formula | C8H5ClF3NO2 |

| Synonyms | No information available |

| Recommended Use | Laboratory chemicals |

| Uses Advised Against | Food, drug, pesticide or biocidal product use[1] |

Hazard Identification and Classification

This compound is classified as hazardous and corrosive.[1] It can cause severe skin burns, eye damage, and respiratory irritation.[1]

GHS Classification Summary

| Hazard Class | Hazard Category | Target Organs |

| Skin Corrosion/Irritation | Category 1 B | - |

| Serious Eye Damage/Eye Irritation | Category 1 | - |

| Specific target organ toxicity (single exposure) | Category 3 | Respiratory system[1] |

Hazard Statements:

Precautionary Statements:

-

Do not breathe dust/fume/gas/mist/vapors/spray.[1]

-

Wash face, hands and any exposed skin thoroughly after handling.[1]

-

Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

Use only outdoors or in a well-ventilated area.[1]

-

Store locked up in a well-ventilated place with the container tightly closed.[1]

-

Dispose of contents/container to an approved waste disposal plant.[1]

First-Aid Measures

Immediate medical attention is required for any exposure.[1] Personnel should be trained in emergency first-aid procedures.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Keep eye wide open while rinsing. Immediate medical attention is required.[1] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Call a physician immediately.[1] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth method if the victim ingested or inhaled the substance; give artificial respiration with the aid of a pocket mask equipped with a one-way valve or other proper respiratory medical device. Call a physician or poison control center immediately.[1] |

| Ingestion | Immediate medical attention is required. Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person.[1] |

Experimental Protocols

Safe Handling Protocol in a Laboratory Setting

This protocol outlines the necessary steps for safely handling this compound in a research environment.

1. Engineering Controls:

- Always handle this chemical within a certified chemical fume hood.[1]

- Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

2. Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles and a face shield that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

- Skin and Body Protection: Wear a lab coat, and consider additional protective clothing such as an apron or coveralls for larger quantities.

- Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

3. Handling Procedures:

- Do not get in eyes, on skin, or on clothing.[1]

- Do not breathe dust.[1]

- Do not ingest.[1]

- Wash hands thoroughly after handling.

- Keep containers tightly closed in a dry, cool, and well-ventilated place designated as a corrosives area.[1]

4. Waste Disposal:

- Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[1] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]

Visualized Emergency Workflows

First-Aid Response Workflow

Caption: First-aid procedures for various exposure routes.

Accidental Release (Spill) Response Workflow

Caption: Workflow for responding to an accidental spill.

Fire-Fighting Measures

| Aspect | Guideline |

| Suitable Extinguishing Media | CO2, dry chemical, dry sand, alcohol-resistant foam.[1] |

| Unsuitable Extinguishing Media | No information available. |

| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors.[1] The product causes burns of eyes, skin and mucous membranes.[1] |

| Protective Equipment | As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[1] |

Accidental Release Measures

Personal Precautions:

-

Use personal protective equipment as required.[1]

-

Evacuate personnel to safe areas.[1]

-

Avoid contact with skin, eyes, or clothing.[1]

Environmental Precautions:

-

Should not be released into the environment.[1]

-

Do not allow material to contaminate the ground water system.[1]

Methods for Containment and Clean-up:

Storage and Disposal

Storage:

-

Store in a corrosives area.[1]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

Store locked up.[1]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Toxicological and Ecological Information

Toxicological Information:

-

The toxicological properties have not been fully investigated.[1]

-

Product is a corrosive material. Ingestion causes severe swelling, severe damage to the delicate tissue, and a danger of perforation.[1]

Ecological Information:

-

Do not empty into drains.[1]

-

The product is not likely to be mobile in the environment due to its low water solubility.[1]

This guide is intended as a summary of key safety and handling information. Always refer to the most current Safety Data Sheet (SDS) from your supplier before working with this compound and ensure a thorough risk assessment is conducted for your specific experimental conditions.

References

An In-depth Technical Guide to the Reactivity of 2-Nitro-4-(trifluoromethyl)benzyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Nitro-4-(trifluoromethyl)benzyl chloride is a highly reactive electrophile used in organic synthesis, particularly for the introduction of the 2-nitro-4-(trifluoromethyl)benzyl moiety. This group is of significant interest in medicinal chemistry and drug development, often employed as a photolabile protecting group or as a structural component in biologically active molecules. The reactivity of the benzylic chloride is markedly enhanced by the presence of two strong electron-withdrawing groups on the aromatic ring: the nitro group at the ortho position and the trifluoromethyl group at the para position. These substituents activate the benzylic carbon towards nucleophilic attack, facilitating reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This guide provides a comprehensive overview of the reactivity of this compound, including its reaction mechanisms, quantitative reactivity data for analogous compounds, and detailed experimental protocols.

Reaction Mechanisms and Reactivity

The reactions of this compound with nucleophiles primarily proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the benzylic chloride.[1] These groups withdraw electron density from the benzene ring, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack.

While primary benzylic halides typically favor the S(_N)2 pathway, the possibility of a unimolecular (S(_N)1) mechanism exists, particularly with poor nucleophiles in polar protic solvents that can stabilize a potential carbocation intermediate.[1] However, the electron-withdrawing substituents would destabilize a benzylic carbocation, making the S(_N)1 pathway less favorable compared to unsubstituted or electron-donating group substituted benzyl chlorides.

The general mechanism for the S(_N)2 reaction is depicted below:

References

An In-depth Technical Guide to the Electrophilicity of 2-Nitro-4-(trifluoromethyl)benzyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electrophilicity of 2-Nitro-4-(trifluoromethyl)benzyl chloride, a key intermediate in organic synthesis and drug discovery. The presence of two potent electron-withdrawing groups, a nitro group at the 2-position and a trifluoromethyl group at the 4-position, profoundly influences the reactivity of the benzylic carbon, rendering it highly susceptible to nucleophilic attack. This document summarizes the qualitative and comparative quantitative data on its reactivity, provides detailed experimental protocols for its synthesis and subsequent nucleophilic substitution reactions, and presents visual diagrams of the underlying reaction mechanisms and experimental workflows.

Introduction

This compound is a substituted benzyl halide of significant interest in medicinal chemistry and materials science. The strategic placement of the nitro and trifluoromethyl moieties dramatically enhances the electrophilic character of the benzylic carbon, making it an excellent substrate for a variety of nucleophilic substitution reactions. Understanding the quantitative aspects of its electrophilicity is crucial for designing efficient synthetic routes and for the development of novel molecular entities.

Core Concepts: Electrophilicity and Reactivity

The electrophilicity of this compound is primarily dictated by the strong electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These groups exert a powerful inductive (-I) and resonance (-M) effect, which polarizes the carbon-chlorine bond and destabilizes the developing positive charge in a hypothetical Sₙ1 transition state. Consequently, nucleophilic substitution reactions at the benzylic position of this compound predominantly proceed via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.

The Sₙ2 mechanism involves a backside attack by a nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The presence of electron-withdrawing groups accelerates Sₙ2 reactions by stabilizing the electron-rich transition state.

Quantitative Data and Comparative Analysis

| Compound | Relative Rate of Solvolysis (Compared to Benzyl Chloride) | Hammett Sigma Constant (σ) of Substituents | Expected Reactivity in Sₙ2 Reactions |

| Benzyl Chloride | 1 | 0 | Baseline |

| 4-Nitrobenzyl Chloride | Slower | +0.78 | Faster than Benzyl Chloride |

| 3,4-Dinitrobenzyl Chloride | Significantly Slower | +1.48 (sum of σ_m and σ_p) | Significantly Faster than Benzyl Chloride |

| This compound | Expected to be very slow | ~+1.4 (estimated) | Expected to be very high |

Table 1: Comparative Reactivity of Substituted Benzyl Chlorides. The solvolysis rates generally follow an Sₙ1 mechanism, which is disfavored by electron-withdrawing groups. Conversely, Sₙ2 reactivity is enhanced by these groups. The Hammett sigma constant is a measure of the electronic effect of a substituent.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from its corresponding alcohol.

Materials:

-

2-Nitro-4-(trifluoromethyl)benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Dry N,N-Dimethylformamide (DMF) (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Nitro-4-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of dry N,N-Dimethylformamide (DMF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Nucleophilic Substitution with Sodium Azide

This protocol outlines a typical Sₙ2 reaction using sodium azide as the nucleophile.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous dimethylformamide.

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into deionized water and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Nitro-4-(trifluoromethyl)benzyl azide.

-

The product can be purified by column chromatography if necessary.

Visualizations

Reaction Mechanism

In-Depth Technical Guide on the Stability and Storage of 2-Nitro-4-(trifluoromethyl)benzyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 2-Nitro-4-(trifluoromethyl)benzyl chloride, a key reagent in various synthetic applications within the pharmaceutical and chemical industries. Due to the reactive nature of this compound, a thorough understanding of its stability profile is critical for ensuring its quality, efficacy, and safety in research and development.

Chemical and Physical Properties

This compound is a substituted benzyl halide. The presence of both a nitro group and a trifluoromethyl group, which are strongly electron-withdrawing, significantly influences the reactivity of the benzylic chloride. This heightened reactivity makes the compound susceptible to degradation under certain conditions.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 225656-59-7 |

| Molecular Formula | C8H5ClF3NO2 |

| Molecular Weight | 239.58 g/mol |

| Physical State | Solid (predicted)[1] |

Stability Profile

While specific quantitative stability data for this compound is not extensively available in public literature, its stability can be inferred from its chemical structure and general knowledge of substituted benzyl chlorides. The primary degradation pathways are likely hydrolysis and photodecomposition.

Table 2: Summary of Stability Characteristics

| Factor | Stability Concern | Potential Degradation Products |

| Moisture/Humidity | High. The benzylic chloride is susceptible to hydrolysis, which is likely accelerated by the electron-withdrawing substituents. | 2-Nitro-4-(trifluoromethyl)benzyl alcohol, Hydrochloric acid |

| Light | Moderate to High. Benzyl halides can be light-sensitive and undergo photolytic degradation. | Radical species, polymeric materials, and other photoproducts. |

| Temperature | Moderate. Elevated temperatures can accelerate the rates of hydrolysis and other decomposition reactions. | As with moisture and light, plus potential for thermal rearrangement products. |

| pH | High. Hydrolysis is expected to be faster under neutral to basic conditions. | 2-Nitro-4-(trifluoromethyl)benzyl alcohol. |

| Incompatible Materials | High. Reacts with strong oxidizing agents and strong bases. | Various, depending on the reactant. |

Recommended Storage and Handling

Proper storage and handling are paramount to maintain the integrity of this compound.

Table 3: Recommended Storage and Handling Procedures

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[2][3] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store in a well-ventilated area under an inert atmosphere if possible.[2][3] | To prevent exposure to moisture and oxygen. |

| Container | Keep container tightly closed in a dry and well-ventilated place.[2][3] | To prevent ingress of moisture and air. |

| Light Exposure | Protect from light. | To prevent photolytic degradation. |

| Handling | Use in a chemical fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes.[2] | The compound is corrosive and toxic.[2] |

Logical Workflow for Handling and Storage

The following diagram outlines a decision-making process for the safe handling and storage of this compound.

Caption: Decision workflow for handling and storage.

Experimental Protocols for Stability Assessment

The following are proposed, detailed methodologies for assessing the stability of this compound. These protocols are based on general principles and established guidelines, such as those from the International Council for Harmonisation (ICH).

Photostability Testing (Adapted from ICH Q1B)

Objective: To evaluate the photostability of the compound under standardized light conditions.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable, photochemically inert solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Place the solution in chemically inert, transparent containers (e.g., quartz cuvettes).

-

Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

-

-

Light Exposure:

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

The light source can be a combination of a cool white fluorescent lamp and a near-UV lamp.

-

Maintain a constant temperature throughout the exposure period to minimize thermal degradation.

-

The dark control sample should be placed alongside the exposed samples.

-

-

Analysis:

-

At specified time intervals, withdraw aliquots from the exposed and dark control samples.

-

Analyze the samples using a validated stability-indicating HPLC method with a UV detector.

-

Monitor for the decrease in the peak area of the parent compound and the appearance of any degradation products.

-

Characterize significant degradation products using techniques like LC-MS and NMR.

-

Experimental Workflow for Photostability Study

Caption: Workflow for a photostability study.

Hydrolytic Stability Testing

Objective: To determine the rate of hydrolysis of the compound at different pH values and temperatures.

Methodology:

-

Sample Preparation:

-

Prepare buffer solutions at various pH levels (e.g., pH 4, 7, and 9).

-

Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) to aid dissolution.

-

-

Hydrolysis Experiment:

-

Initiate the experiment by adding a small aliquot of the stock solution to the pre-heated buffer solutions in sealed vials to achieve a final known concentration.

-

Maintain the vials at constant temperatures (e.g., 25 °C, 40 °C, and 60 °C) in a thermostatted bath.

-

-

Analysis:

-

At specified time points, withdraw a sample from each vial and immediately quench the reaction (e.g., by dilution with mobile phase and refrigeration).

-

Analyze the samples by a validated HPLC method to determine the concentration of the remaining this compound.

-

Calculate the rate constant (k) for hydrolysis at each pH and temperature by plotting the natural logarithm of the concentration versus time.

-

Use the Arrhenius equation to determine the activation energy for the hydrolysis reaction.

-

Conclusion

This compound is a reactive compound that requires careful handling and storage to ensure its stability. The primary degradation pathways are hydrolysis and photodecomposition. By adhering to the recommended storage conditions of a cool, dry, dark, and well-ventilated environment, the shelf-life of this reagent can be maximized. For critical applications in drug development and other research areas, it is highly recommended to perform stability studies, such as the photostability and hydrolytic stability tests outlined in this guide, to fully understand the degradation profile of this compound under specific experimental conditions.

References

Solubility Profile of 2-Nitro-4-(trifluoromethyl)benzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Nitro-4-(trifluoromethyl)benzyl chloride (CAS No. 225656-59-7), a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document combines reported qualitative observations, predicted physicochemical properties, and detailed experimental protocols to empower researchers in their handling and application of this compound.

Core Concepts: Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to predicting its behavior in various solvent systems. The presence of a nitro group and a trifluoromethyl group, both strongly electron-withdrawing, significantly influences the molecule's polarity and, consequently, its solubility.[1]

A comparison with related, more extensively characterized benzyl chlorides provides valuable context for estimating its solubility behavior.

| Property | This compound | p-Nitrobenzyl chloride | Benzyl chloride |

| CAS Number | 225656-59-7 | 100-14-1 | 100-44-7 |

| Molecular Formula | C8H5ClF3NO2 | C7H6ClNO2 | C7H7Cl |

| Molecular Weight | 239.58 g/mol [2] | 171.58 g/mol [1] | 126.58 g/mol [1] |

| Physical State | Solid (Predicted)[1] | Solid | Liquid |

| Water Solubility | Insoluble[3] | Insoluble | Very slightly soluble (0.05% at 20 °C)[4] |

| XLogP3 | 3.0[1] | 2.4[1] | 2.3[1] |

Table 1: Comparative Physicochemical Properties.

Solubility in Organic Solvents

Direct, quantitative solubility data for this compound remains scarce in peer-reviewed literature. However, qualitative information suggests the following:

| Solvent | Solubility | Remarks |

| Toluene | Soluble | Specific quantitative data is not available, but it is reported to be soluble. |

| Water | Insoluble | A Safety Data Sheet (SDS) for the compound indicates it is insoluble in water.[3] This is consistent with the behavior of similar organic halides. |

Table 2: Qualitative Solubility of this compound.

Given its predicted XLogP3 of 3.0, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents, particularly those with moderate to low polarity. Researchers should expect favorable solubility in solvents such as:

-

Aromatic hydrocarbons: Toluene, Xylene

-

Chlorinated solvents: Dichloromethane, Chloroform

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

Esters: Ethyl acetate

-

Polar aprotic solvents: Acetone, Acetonitrile

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following gravimetric method is a standard and reliable approach.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the experimental temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered solution.

-

Transfer the filtered solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely removed, place the dish or vial in an oven at a temperature below the melting point of the compound until a constant weight is achieved.

-

Allow the dish or vial to cool to room temperature in a desiccator before re-weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final weight.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solid by the volume of the solvent used.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound for research and development purposes.

References

The Rising Potential of 2-Nitro-4-(trifluoromethyl)benzyl Chloride in Medicinal Chemistry: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning applications of 2-Nitro-4-(trifluoromethyl)benzyl chloride in medicinal chemistry. This document details its core utility as a photoremovable protecting group and as a key building block in the synthesis of targeted therapeutics.

The strategic incorporation of unique chemical moieties is a cornerstone of modern drug discovery. This compound, a substituted benzyl halide, is emerging as a compound of significant interest due to the combined electron-withdrawing and photoreactive properties conferred by its nitro and trifluoromethyl groups. These features position it as a versatile tool in medicinal chemistry, primarily in the development of photocaged compounds for targeted drug delivery and as a synthetic intermediate for novel therapeutics.

Core Application: Photoremovable Protecting Groups (Photocaging)

The most promising application of this compound lies in its use as a photoremovable protecting group (PPG), often referred to as a "photocage". This technology allows for the temporary inactivation of a biologically active molecule. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active molecule with high spatial and temporal precision. This targeted activation minimizes off-target effects and opens new avenues for therapeutic intervention and biological research.

The general mechanism for the photocleavage of 2-nitrobenzyl derivatives involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule and a nitrosobenzaldehyde byproduct. The substitution pattern on the aromatic ring, such as the trifluoromethyl group in the 4-position, is known to influence the photochemical properties, including the wavelength of activation and the efficiency of the release.

A notable example demonstrating the potential of a similar structural motif is in the development of a photocaged protransporter for cancer therapy. Researchers have synthesized a doubly o-nitrobenzyl-protected benzimidazole-based anionophore, which includes a trifluoromethyl group. In its "caged" form, the molecule is inactive. However, upon photoactivation, it releases the active anionophore, which can disrupt ion homeostasis in cancer cells, leading to cell death. This provides a powerful illustration of how the 2-nitro-4-(trifluoromethyl)benzyl moiety could be employed to create light-activated anticancer agents.

Application as a Synthetic Building Block

Beyond photocaging, the reactive nature of the benzylic chloride makes this compound a valuable building block for introducing the 2-nitro-4-(trifluoromethyl)phenyl motif into a variety of molecular scaffolds. The strong electron-withdrawing properties of both the nitro and trifluoromethyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The trifluoromethyl group, in particular, is known to enhance metabolic stability and membrane permeability. This makes the compound an attractive starting material for the synthesis of novel kinase inhibitors, receptor antagonists, and other targeted therapies.

Quantitative Data Summary

While specific quantitative data for compounds directly derived from this compound is limited in publicly available literature, the following table summarizes relevant data for a closely related trifluoromethyl-containing benzimidazole anionophore and provides a comparison with other common photoremovable protecting groups.

| Compound/Protecting Group | Application | Quantitative Data | Reference |

| Trifluoromethyl-based benzimidazole anionophore (active form) | Anion Transport / Anticancer | EC50 = 1.2 ± 0.2 μM | [1] |

| α-carboxy-2-nitrobenzyl (CNB) | General Photocaging | Quantum Yield (Φ) ~0.2–0.4 | [2] |

| 4,5-dimethoxy-2-nitrobenzyl (DMNB) | General Photocaging | Generally lower Φ than CNB | [2] |

Key Experimental Methodologies

Detailed experimental protocols for the use of this compound are not widely published. However, based on established procedures for similar compounds, the following methodologies can be adapted.

General Protocol for the Synthesis of a 2-Nitro-4-(trifluoromethyl)benzyl Ether (Photocaged Alcohol)

-

Dissolution: Dissolve the alcohol to be caged (1 equivalent) and a suitable non-nucleophilic base, such as sodium hydride (1.2 equivalents), in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.

-

Alkylation: Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for the Synthesis of a 2-Substituted Benzimidazole Core

-

Condensation: In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and a substituted aldehyde (1 equivalent) in a suitable solvent such as ethanol.

-

Catalysis: Add a catalytic amount of an acid (e.g., acetic acid) or a Lewis acid (e.g., ZnO nanoparticles).

-

Reaction: Stir the mixture at an elevated temperature (e.g., 70°C) for the appropriate time (typically 1-3 hours), monitoring by TLC.

-

Workup: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the photocaging and release mechanism, as well as a representative synthetic workflow.

Conclusion and Future Outlook

This compound represents a promising, albeit currently underutilized, tool in the medicinal chemist's arsenal. Its inherent photochemical properties, combined with the beneficial effects of the trifluoromethyl group, make it an ideal candidate for the development of next-generation phototherapeutics and precisely controlled biological probes. Further research is warranted to fully characterize its photochemical properties, such as its quantum yield of uncaging with various leaving groups, and to explore its application in the synthesis of a broader range of bioactive compounds. The continued development of such advanced chemical tools will undoubtedly accelerate the discovery of more effective and targeted therapies for a host of diseases.

References

An In-depth Technical Guide on the Discovery and History of 2-Nitro-4-(trifluoromethyl)benzyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitro-4-(trifluoromethyl)benzyl chloride, a halogenated aromatic nitro compound, serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique molecular architecture, featuring a reactive benzyl chloride moiety activated by the strong electron-withdrawing properties of both a nitro group and a trifluoromethyl group, makes it a versatile intermediate for introducing this specific pharmacophore into more complex molecules. This guide provides a comprehensive overview of the discovery, synthesis, and key chemical properties of this compound, including detailed experimental protocols and tabulated data for researchers in the field of drug discovery and development.

Introduction

The strategic incorporation of nitro and trifluoromethyl functional groups is a well-established approach in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The potent electron-withdrawing nature of these substituents can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound emerges as a key intermediate, offering a reactive handle for the facile introduction of the 2-nitro-4-(trifluoromethyl)phenyl motif. This guide will delve into the historical context of its synthesis and provide detailed methodologies for its preparation and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Alternative Name | 1-(Chloromethyl)-2-nitro-4-(trifluoromethyl)benzene | |

| CAS Number | 225656-59-7, 859027-07-9 | |

| Molecular Formula | C₈H₅ClF₃NO₂ | [1] |

| Molecular Weight | 239.58 g/mol | [1] |

| Appearance | Solid (predicted) | [1] |

| Melting Point | 42 - 45 °C |

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively documented in readily available scientific literature under a specific "discovery" paper. However, its preparation can be logically deduced from established synthetic transformations. The most plausible and commonly employed method involves the chlorination of the corresponding benzyl alcohol.

Synthesis of the Precursor: 2-Nitro-4-(trifluoromethyl)benzyl alcohol

The necessary precursor, 2-Nitro-4-(trifluoromethyl)benzyl alcohol, is commercially available. For researchers wishing to synthesize it, a common route involves the nitration of 4-(trifluoromethyl)benzyl alcohol.

Experimental Protocol: Nitration of 4-(Trifluoromethyl)benzyl alcohol

-

Materials:

-

4-(Trifluoromethyl)benzyl alcohol

-

Fuming Nitric Acid (HNO₃)

-

Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature at 0 °C to prepare the nitrating mixture.

-

Dissolve 4-(trifluoromethyl)benzyl alcohol in a minimal amount of dichloromethane.

-

Add the solution of 4-(trifluoromethyl)benzyl alcohol dropwise to the cold nitrating mixture. The temperature should be carefully monitored and maintained below 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Nitro-4-(trifluoromethyl)benzyl alcohol.

-

The crude product can be purified by column chromatography on silica gel.

-

Chlorination of 2-Nitro-4-(trifluoromethyl)benzyl alcohol

The conversion of the benzyl alcohol to the corresponding benzyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-Nitro-4-(trifluoromethyl)benzyl alcohol

-

Thionyl Chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

A catalytic amount of N,N-Dimethylformamide (DMF)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), dissolve 2-Nitro-4-(trifluoromethyl)benzyl alcohol in anhydrous dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (1-2 drops).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the solution via the dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Logical Workflow for the Synthesis of this compound

Characterization Data

| Analysis | Expected Observations |

| ¹H NMR | Aromatic protons in the region of 7.5-8.5 ppm, and a characteristic singlet for the benzylic protons (-CH₂Cl) around 4.6-4.8 ppm. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the trifluoromethyl carbon (as a quartet), and the benzylic carbon. |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |

| IR Spectroscopy | Characteristic peaks for C-H (aromatic), NO₂ (asymmetric and symmetric stretching), C-F, and C-Cl bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (239.58 g/mol ) and a characteristic isotopic pattern for the presence of a chlorine atom. |

Applications in Drug Development

The utility of this compound in drug development lies in its ability to act as an alkylating agent in the synthesis of various target molecules. The benzyl chloride moiety is susceptible to nucleophilic substitution, allowing for the attachment of this substituted phenyl ring to a variety of scaffolds containing nucleophilic groups such as amines, alcohols, and thiols.

General Reaction Scheme for Nucleophilic Substitution

The presence of the nitro and trifluoromethyl groups can confer desirable properties to the final drug candidate, such as enhanced binding to a target protein or improved metabolic stability.

Conclusion

This compound is a valuable synthetic intermediate for the introduction of a highly functionalized aromatic moiety in the development of new chemical entities. While its specific discovery and history are not prominently documented, its synthesis follows well-established and reliable chemical transformations. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and utilize this compound in their research endeavors. The unique electronic properties conferred by the nitro and trifluoromethyl groups ensure its continued relevance in the quest for novel and more effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Nitro-4-(trifluoromethyl)benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds utilizing 2-Nitro-4-(trifluoromethyl)benzyl chloride as a key starting material. This reagent, characterized by the presence of strongly electron-withdrawing nitro and trifluoromethyl groups, serves as a reactive electrophile for the construction of various heterocyclic scaffolds, particularly benzimidazoles. The protocols outlined herein are based on established synthetic methodologies for analogous compounds and are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The benzimidazole moiety, in particular, is a privileged scaffold found in numerous approved drugs. The synthesis of substituted benzimidazoles is therefore a subject of continuous interest in the field of drug development.

This compound is a valuable building block for the synthesis of novel heterocyclic compounds. The presence of the electron-withdrawing nitro and trifluoromethyl groups on the benzene ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack. This reactivity can be harnessed to construct carbon-nitrogen and carbon-carbon bonds, facilitating the formation of diverse heterocyclic systems.

This application note focuses on the synthesis of 2-(2-Nitro-4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole through the condensation of this compound with o-phenylenediamine. This reaction provides a straightforward route to a highly functionalized benzimidazole derivative that can be further elaborated to access a library of potential drug candidates.

Reaction Scheme and Pathway

The synthesis of 2-(2-Nitro-4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole proceeds via a cyclocondensation reaction between this compound and o-phenylenediamine. The proposed reaction pathway is depicted below.

Figure 1: Proposed reaction pathway for the synthesis of 2-(2-Nitro-4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole.

The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the benzylic carbon of this compound, leading to the formation of an N-benzylated intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule yields the final benzimidazole product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-(2-Nitro-4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole based on general procedures for similar reactions.

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 1.0 equiv | N/A |

| o-Phenylenediamine | 1.1 equiv | N/A |

| Reaction Conditions | ||

| Solvent | Ethanol | [General procedure] |

| Catalyst | p-Toluenesulfonic acid (p-TSA) | [General procedure] |

| Temperature | Reflux (approx. 78 °C) | [General procedure] |

| Reaction Time | 4-6 hours | [General procedure] |

| Product | ||

| Product Name | 2-(2-Nitro-4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole | N/A |

| Molecular Formula | C₁₅H₁₀F₃N₃O₂ | N/A |

| Molecular Weight | 337.26 g/mol | N/A |

| Typical Yield | 75-85% | [Estimated based on similar reactions] |

| Appearance | Pale yellow solid | [Expected] |

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 2-(2-Nitro-4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole.

Materials and Reagents

-

This compound (1.0 eq)

-

o-Phenylenediamine (1.1 eq)

-

p-Toluenesulfonic acid monohydrate (0.1 eq)

-

Ethanol (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Experimental Workflow

Figure 2: General experimental workflow for the synthesis of 2-(2-Nitro-4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.39 g, 10 mmol, 1.0 eq), o-phenylenediamine (e.g., 1.19 g, 11 mmol, 1.1 eq), and p-toluenesulfonic acid monohydrate (e.g., 0.19 g, 1 mmol, 0.1 eq).

-

Solvent Addition: Add anhydrous ethanol (50 mL) to the flask.

-

Reaction: Stir the mixture and heat to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Neutralization: Slowly add saturated aqueous sodium bicarbonate solution to the reaction mixture until the solution is neutral to pH paper.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-(2-Nitro-4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety Precautions

-

This compound is a lachrymator and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

o-Phenylenediamine is toxic and a suspected mutagen; handle with care and avoid inhalation and skin contact.

-

Ethanol is flammable; keep away from open flames and ignition sources.

-

Standard laboratory safety procedures should be followed at all times.

Conclusion